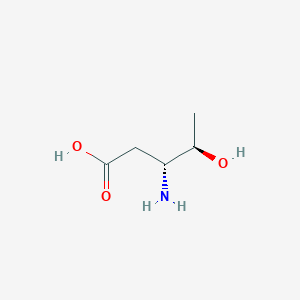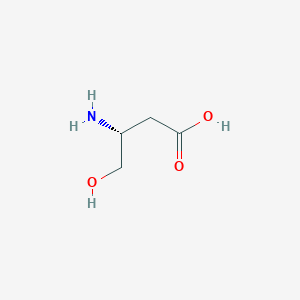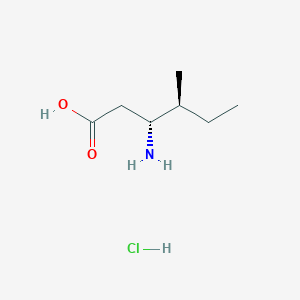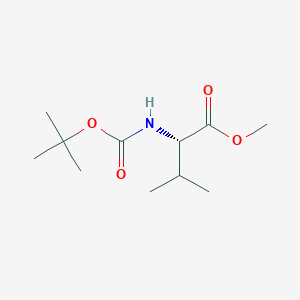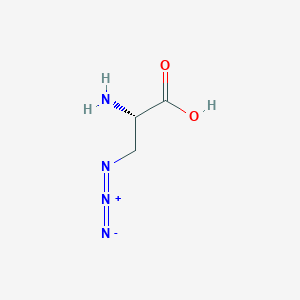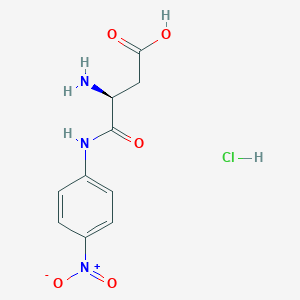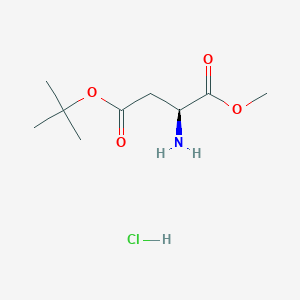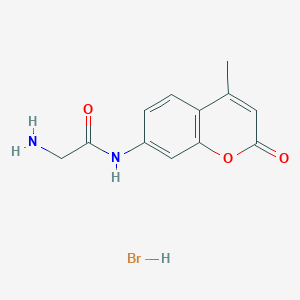
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide” is a chemical compound with the IUPAC name 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide . It has a molecular weight of 313.15 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with various organic halides . Another method involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H . This indicates the presence of a bromine atom, a nitrogen atom, and a methyl group in the structure.Chemical Reactions Analysis
The compound has been used in the synthesis of a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . These derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s NMR data provides further insight into its structure .科学研究应用
Antibacterial and Antioxidant Activities
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide and its derivatives have been extensively researched for their antibacterial and antioxidant activities. For example, Čačić et al. (2009) synthesized a series of compounds based on 2H-chromen-4-yl acetic acid and reported their potential for screening against both Gram-positive and Gram-negative bacteria. Similarly, Hamdi et al. (2012) found that new coumarin derivatives, including those related to 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide, exhibited significant antibacterial activity against E. coli, S. aureus, and B. subtilis. In addition to antibacterial properties, these compounds also displayed antioxidant activities, as demonstrated by Čačić et al. (2010) and Kadhum et al. (2011), who compared their synthesized coumarin derivatives with ascorbic acid (Čačić, Molnar, Balić, Draca, & Rajković, 2009); (Hamdi, Al-ayed, Said, & Fabienne, 2012); (Čačić, Molnar, Šarkanj, Has-Schön, & Rajković, 2010); (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Application in Organic Synthesis
These compounds also find applications in organic synthesis. Neo et al. (2016) described a method for synthesizing methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate, utilizing these coumarin derivatives in a multicomponent enol-Ugi condensation. This demonstrates the role of these compounds in facilitating complex organic synthesis processes (Neo, Castellano, & Marcos, 2016).
Antimicrobial Activity
The antimicrobial properties of these derivatives are also significant. Al-Rifai et al. (2011) synthesized new coumarin derivatives and evaluated their in vitro antimicrobial activity, demonstrating their potential as antimicrobial agents. Parameshwarappa et al. (2009) also reported the synthesis of thiazole substituted coumarins, starting from related compounds, and assessed their antibacterial and antifungal activities (Al-Rifai, Ayoub, Shakya, Abu Safieh, & Mubarak, 2011); (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Fluorescent Probes and Metal Ion Recognition
Another intriguing application is in the field of fluorescent probes and metal ion recognition. Guo (2013) synthesized novel amide-containing coumarin fluorescent probes, which exhibited selective fluorescence quenching effects to Fe3+ and Cu2+ ions. This highlights the potential of these compounds in sensing and recognition applications (Guo, 2013).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMGPIGAMTPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

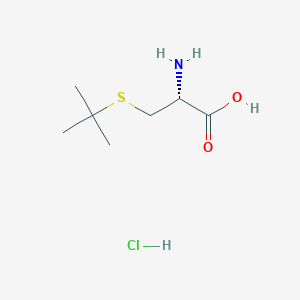
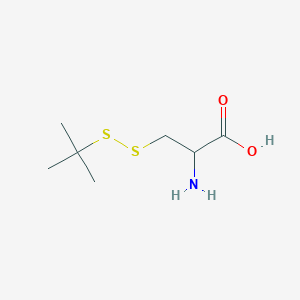
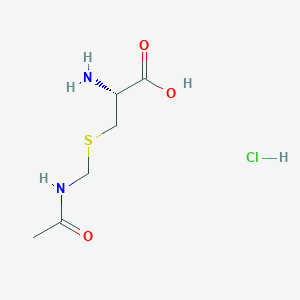
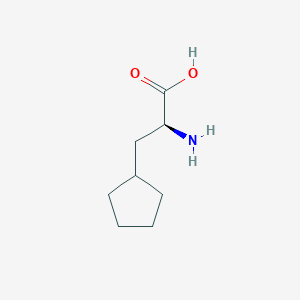
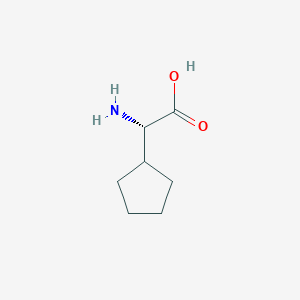
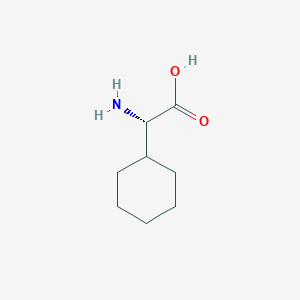
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
